Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-
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Overview
Description
Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel- is a complex organic compound with the molecular formula C10H14N2O5S3 and a molecular weight of 338.42 . This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel- involves multiple steps, typically starting with the formation of the thieno[2,3-b]thiopyran ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thieno[2,3-b]thiopyran ring system allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]thiopyran derivatives, such as:
- Acetamide, N-[(4R,6R)-3-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-
- Pirfenidone Impurity 19 These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O5S3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(4R,6R)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m1/s1 |
InChI Key |
MQRCTNZVQVRCRD-SVGQVSJJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
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